molecular formula C18H23N3O5 B11182216 Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B11182216
M. Wt: 361.4 g/mol
InChI Key: SGMFRXDIRHVRFL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the morpholine group: This can be achieved through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:

    4-Benzoylmorpholine: Similar structure but lacks the pyrimidine ring.

    Ethyl 4-morpholinyl(phenyl)acetate: Similar functional groups but different overall structure.

Biological Activity

Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H22N4O4
  • Molecular Weight : 358.39 g/mol
  • CAS Number : 503614-56-0

The compound features a pyrimidine core substituted with a methoxyphenyl group and a morpholine moiety, which may contribute to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, compounds similar to Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanisms typically involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Antimicrobial Properties :
    • Some derivatives have shown antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy group is believed to enhance lipophilicity, aiding in membrane penetration and increasing antibacterial efficacy.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in treating inflammatory diseases.

The biological activity of Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo is thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signal Transduction Pathways : It can interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Anticancer Efficacy :
    • A study published in Molecules examined various pyrimidine derivatives against human cancer cell lines (e.g., MGC803 gastric cancer cells). Results indicated that certain modifications led to enhanced cytotoxicity and apoptosis induction compared to controls .
  • Antimicrobial Assessment :
    • In vitro tests demonstrated that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Research :
    • Research highlighted the ability of similar compounds to downregulate inflammatory markers in animal models, suggesting therapeutic potential in conditions like rheumatoid arthritis .

Table 1: Biological Activities of Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine levels

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Methoxy GroupEnhances lipophilicity and activity
Morpholine MoietyIncreases binding affinity
Pyrimidine CoreEssential for biological activity

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23N3O5/c1-3-26-17(23)14-15(12-4-6-13(24-2)7-5-12)19-18(20-16(14)22)21-8-10-25-11-9-21/h4-7,14-15H,3,8-11H2,1-2H3,(H,19,20,22)

InChI Key

SGMFRXDIRHVRFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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